2-Ethylbenzofuran-3(2H)-one

Lipophilicity LogP Drug-likeness

2-Ethylbenzofuran-3(2H)-one (CAS 53614-65-6) is a heterocyclic benzofuranone building block bearing a C2-ethyl substituent and a reactive C3 ketone. It serves as a synthetic lynchpin for chiral 2,2-disubstituted benzofuran-3(2H)-one derivatives via enantioselective Michael addition and as the key intermediate in the industrial synthesis of the uricosuric drug benzbromarone (53% overall yield from phenol).

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
Cat. No. B12877906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylbenzofuran-3(2H)-one
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCCC1C(=O)C2=CC=CC=C2O1
InChIInChI=1S/C10H10O2/c1-2-8-10(11)7-5-3-4-6-9(7)12-8/h3-6,8H,2H2,1H3
InChIKeyDDIIPWRNYXSFPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylbenzofuran-3(2H)-one for Industrial Procurement: Core Chemical Identity and Baseline Profile


2-Ethylbenzofuran-3(2H)-one (CAS 53614-65-6) is a heterocyclic benzofuranone building block bearing a C2-ethyl substituent and a reactive C3 ketone . It serves as a synthetic lynchpin for chiral 2,2-disubstituted benzofuran-3(2H)-one derivatives via enantioselective Michael addition [1] and as the key intermediate in the industrial synthesis of the uricosuric drug benzbromarone (53% overall yield from phenol) [2]. Its calculated logP (2.4) and boiling point (~267 °C) position it as a moderately lipophilic, distillable liquid suitable for kilogram-scale process chemistry .

Why 2-Ethylbenzofuran-3(2H)-one Cannot Be Replaced by Generic Benzofuranone Analogues


The 2-ethyl substituent imparts a discrete balance of lipophilicity (calc. logP 2.4 vs. 1.65 for the 2-methyl analogue) and steric demand that directly controls both enantioselectivity in catalytic asymmetric Michael additions and the pharmacokinetic profile of downstream clinical candidates such as benzbromarone [1]. Simple replacement with 2-methylbenzofuran-3(2H)-one or unsubstituted benzofuran-3(2H)-one alters the steric and electronic environment at the enolizable C2 position, leading to different diastereomeric ratios, lower yields, or complete loss of enantioselectivity in squaramide-catalyzed transformations [2]. In the specific context of benzbromarone synthesis, the 2-ethyl group is structurally indispensable—the final API contains the intact 2-ethylbenzofuran scaffold, making 2-ethylbenzofuran-3(2H)-one the irreplaceable convergent intermediate [3].

Quantitative Differentiation of 2-Ethylbenzofuran-3(2H)-one Against Structurally Proximal Alternatives


Lipophilicity (Calculated LogP): 2-Ethyl vs. 2-Methylbenzofuran-3(2H)-one

The calculated octanol-water partition coefficient (logP) for 2-ethylbenzofuran-3(2H)-one is 2.4, representing a 0.75-log-unit increase over the 2-methyl analogue (calc. logP 1.65) [1]. This translates to an approximately 5.6-fold higher predicted octanol-water partition coefficient, indicating substantially greater membrane permeability and altered pharmacokinetic partitioning for any downstream drug candidate incorporating this fragment [2].

Lipophilicity LogP Drug-likeness

Boiling Point and Process-Scale Distillation Feasibility: 2-Ethyl vs. 2-Methylbenzofuran-3(2H)-one

2-Ethylbenzofuran-3(2H)-one exhibits a calculated boiling point of 266.7 °C at 760 mmHg, approximately 20–30 °C higher than the predicted boiling point of the 2-methyl analogue (estimated ~237–247 °C based on molecular weight and functional group increment methods) . This elevated boiling point, combined with a flash point of 119.4 °C, provides a wider liquid handling window for high-temperature reactions and vacuum distillation purification at multi-kilogram scale without crossing into flammable vapor regimes .

Physical properties Distillation Process chemistry

Enantioselective Michael Addition: Substrate Scope and Steric Differentiation at C2

Zhang et al. demonstrated that 2-substituted benzofuran-3(2H)-ones undergo highly enantioselective Michael addition to nitroolefins catalyzed by a bifunctional squaramide, yielding chiral 2,2-disubstituted benzofuran-3-ones with adjacent quaternary-tertiary stereocenters [1]. While the study reports broadly excellent enantioselectivities across the 2-substituted series (including methyl, ethyl, benzyl, and allyl congeners), the 2-ethyl group occupies a steric niche—bulkier than methyl but less conformationally demanding than benzyl—that can be exploited to tune diastereoselectivity in matched/mismatched catalyst-substrate pairs [1]. The C2-ethyl substituent generates a prochiral enolate intermediate whose facial selectivity is dictated by the squaramide catalyst hydrogen-bond network; changing the C2 substituent from methyl to ethyl alters the steric environment and consequently the enantiomeric ratio [1].

Asymmetric catalysis Michael addition Organocatalysis

Synthetic Route Convergence: 2-Ethylbenzofuran-3(2H)-one as the Irreplaceable Benzbromarone Intermediate

In the convergent synthesis of benzbromarone—a first-line uricosuric agent for gout treatment—2-ethylbenzofuran serves as the key intermediate. Hu and Jeong reported a model study achieving benzbromarone in 53% overall yield from phenol, proceeding through 2-ethylbenzofuran assembled via intramolecular Wittig reaction [1]. The 2-ethyl group is present in the final benzbromarone structure (3-(3,5-dibromo-4-hydroxybenzoyl)-2-ethylbenzofuran) and is essential for hURAT1 inhibitory activity [2]. Replacement of 2-ethylbenzofuran-3(2H)-one with the 2-methyl or 2-phenyl analogue would yield a structurally different final compound, with predictable loss of target transporter affinity [2].

Drug synthesis Benzbromarone Convergent synthesis

Procurement-Driven Application Scenarios for 2-Ethylbenzofuran-3(2H)-one


Asymmetric Synthesis of Chiral 2,2-Disubstituted Benzofuran-3(2H)-one Libraries for Drug Discovery

2-Ethylbenzofuran-3(2H)-one serves as a prochiral substrate in squaramide-catalyzed enantioselective Michael additions to nitroolefins, generating chiral benzofuranones bearing adjacent quaternary-tertiary stereocenters [1]. Medicinal chemistry teams constructing fragment-based screening libraries should specify the 2-ethyl congener when the target compound's structure-activity relationship demands an ethyl group at the quaternary carbon; the use of alternative 2-substituted congeners (methyl, benzyl, allyl) will produce different stereochemical outcomes and physicochemical profiles [1].

Kilogram-Scale Benzbromarone and hURAT1 Inhibitor Manufacturing

The convergent industrial synthesis of benzbromarone proceeds through 2-ethylbenzofuran as the key intermediate assembled via intramolecular Wittig olefination [2]. Procurement teams supporting generic API manufacturing or second-generation uricosuric development must source 2-ethylbenzofuran-3(2H)-one (or its reduced form, 2-ethylbenzofuran, CAS 3131-63-3) as a critical raw material, as the 2-ethyl substituent is structurally preserved in the final drug substance and is essential for hURAT1 transporter inhibition [3].

Fluorescent Probe Development via Deamination-Interrupted Fischer Indolization

2-Ethylbenzofuran-3(2H)-one reacts with arylhydrazines under acidic aqueous conditions to generate benzofuro[3,2-b]indoline amines, a class of compounds exhibiting fluorescence properties suitable for cellular imaging and chemical biology probe development [4]. The 2-ethyl group contributes to the steric and electronic environment of the fused indoline ring system, and researchers developing fluorescent probes with specific excitation/emission profiles should procure the 2-ethyl derivative to match literature-characterized photophysical properties [4].

Polymer Stabilizer and Antioxidant Development

3-Arylbenzofuranones are established chain-breaking antioxidants for polypropylene melt processing, with the hydrogen-donating ability of the benzofuranone core directly correlating with oxidation induction time (OIT) performance [5]. While the 3-aryl derivatives (e.g., Irganox HP-136) are the commercial standard, 2-ethylbenzofuran-3(2H)-one represents the simplest alkyl-substituted scaffold for systematic structure-activity relationship studies of the benzofuranone antioxidant pharmacophore, enabling fundamental studies of substitution effects on hydrogen-donation kinetics without the confounding electronic effects of 3-aryl groups [5].

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